2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate
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Overview
Description
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl linkage, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate solvents, bases, and temperatures to ensure efficient conversion at each step .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group and ethyl linkage but lacks the sulfonate group.
(2-Methoxyphenoxy)acetic acid: Similar in structure but contains an acetic acid moiety instead of the ethyl linkage and sulfonate group.
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Contains a similar methoxyphenoxy group but differs in the rest of the structure.
Uniqueness
2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17O5S- |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-7-8-16(22(17,18)19)13(11-12)9-10-21-15-6-4-3-5-14(15)20-2/h3-8,11H,9-10H2,1-2H3,(H,17,18,19)/p-1 |
InChI Key |
VLHAOVIJKIBFLB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])CCOC2=CC=CC=C2OC |
Origin of Product |
United States |
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